molecular formula C20H28FeN2O4-6 B6361367 1,1'-Bis-boc-amino-ferrocene CAS No. 865444-44-6

1,1'-Bis-boc-amino-ferrocene

Cat. No.: B6361367
CAS No.: 865444-44-6
M. Wt: 416.3 g/mol
InChI Key: RCOWRKORHNMDLG-UHFFFAOYSA-N
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Description

1,1’-Bis-boc-amino-ferrocene is an organometallic compound with the chemical formula C20H28FeN2O4. It is a derivative of ferrocene, where two amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is known for its solubility in organic solvents and its applications in organic synthesis, particularly in metal-organic chemistry and catalytic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Bis-boc-amino-ferrocene can be synthesized through the reaction of Boc-amino-benzocyclopentadiene with chloromethyl methyl tert-butylamino silane in nitromethane . The reaction involves the following steps:

    Preparation of Boc-amino-benzocyclopentadiene: This intermediate is synthesized by reacting benzocyclopentadiene with Boc-protected amine.

    Reaction with Chloromethyl Methyl tert-Butylamino Silane: The intermediate is then reacted with chloromethyl methyl tert-butylamino silane in nitromethane to yield 1,1’-Bis-boc-amino-ferrocene.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis-boc-amino-ferrocene undergoes various chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferricenium ions.

    Reduction: The ferricenium ions can be reduced back to ferrocene.

    Substitution: The Boc-protected amino groups can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various ferrocene derivatives, such as ferricenium salts, substituted ferrocenes, and deprotected amino-ferrocenes .

Mechanism of Action

The mechanism of action of 1,1’-Bis-boc-amino-ferrocene involves its ability to undergo redox reactions, where the ferrocene core can be oxidized to ferricenium ions and reduced back to ferrocene. This redox activity is crucial for its role as a catalyst and in electron transfer processes. The Boc-protected amino groups provide stability and allow for selective functionalization, making it a versatile compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis-boc-amino-ferrocene is unique due to its Boc-protected amino groups, which provide stability and allow for selective reactions. This makes it particularly useful in the synthesis of complex organometallic compounds and in catalytic applications where controlled reactivity is essential .

Properties

IUPAC Name

tert-butyl N-cyclopenta-2,4-dien-1-ylcarbamate;tert-butyl N-cyclopentylcarbamate;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14NO2.Fe/c2*1-10(2,3)13-9(12)11-8-6-4-5-7-8;/h2*4-7H,1-3H3,(H,11,12);/q-5;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWRKORHNMDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N[C-]1[CH-][CH-][CH-][CH-]1.CC(C)(C)OC(=O)N[C-]1C=CC=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FeN2O4-6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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